Ammonium, diethyl(2-(alpha-hydroxy-alpha-phenyl-2-thiopheneacetamido)ethyl)methyl-, bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

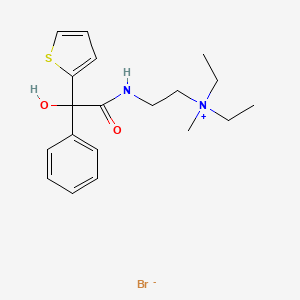

Ammonium, diethyl(2-(alpha-hydroxy-alpha-phenyl-2-thiopheneacetamido)ethyl)methyl-, bromide is a complex organic compound with a unique structure that includes a thiophene ring, a phenyl group, and an ammonium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, diethyl(2-(alpha-hydroxy-alpha-phenyl-2-thiopheneacetamido)ethyl)methyl-, bromide typically involves multiple steps. One common method includes the alkylation of enolate ions, where the nucleophilic enolate ion reacts with an electrophilic alkyl halide in an S_N2 reaction . The reaction conditions often require a strong base, such as sodium ethoxide, and an appropriate solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions, utilizing automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ammonium, diethyl(2-(alpha-hydroxy-alpha-phenyl-2-thiopheneacetamido)ethyl)methyl-, bromide can undergo various chemical reactions, including:

Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, making it suitable for applications in:

- Antimicrobial Research : Studies have shown that this compound interacts with bacterial membranes, potentially disrupting their integrity. This property is being investigated for developing new antimicrobial agents.

- Anticancer Studies : Preliminary findings suggest that Ammonium, diethyl(2-(alpha-hydroxy-alpha-phenyl-2-thiopheneacetamido)ethyl)methyl-, bromide may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Table of Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ammonium, diethyl(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-furylacetamido)ethyl)methyl-, bromide | Contains a furan ring instead of thiophene | Different electronic properties due to furan |

| Ammonium, diethyl(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-pyridylacetamido)ethyl)methyl-, bromide | Contains a pyridine ring instead of thiophene | Altered reactivity and binding characteristics |

| Ammonium, dimethyl(2-(alpha-hydroxy-N-methyl-alpha-phenyl-2-thiopheneacetamido)ethyl)phenethyl-, bromide | Variation in alkyl groups | Potential differences in solubility and biological activity |

Antimicrobial Activity Study

A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The compound showed significant inhibition zones in agar diffusion tests, indicating its potential as a lead compound for antibiotic development.

Anticancer Mechanism Investigation

In vitro studies on cancer cell lines revealed that this compound induces apoptosis via the mitochondrial pathway. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting cell death. Further investigations into its mechanism of action are ongoing, focusing on its interactions with cellular macromolecules.

Mechanism of Action

The mechanism of action of Ammonium, diethyl(2-(alpha-hydroxy-alpha-phenyl-2-thiopheneacetamido)ethyl)methyl-, bromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the biological context .

Comparison with Similar Compounds

Similar Compounds

Diethyl malonate: Used in similar alkylation reactions.

Ethyl acetoacetate: Another compound involved in carbonyl alpha-substitution reactions.

Uniqueness

Ammonium, diethyl(2-(alpha-hydroxy-alpha-phenyl-2-thiopheneacetamido)ethyl)methyl-, bromide is unique due to its specific structural features, such as the thiophene ring and phenyl group, which confer distinct chemical and biological properties.

Biological Activity

Ammonium, diethyl(2-(alpha-hydroxy-alpha-phenyl-2-thiopheneacetamido)ethyl)methyl-, bromide, also referred to as diethyl-[2-[(2-hydroxy-2-phenyl-2-thiophen-2-ylacetyl)-methylamino]ethyl]-methylazanium bromide, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse sources, including case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a thiophene ring, which is known for its biological activity, and a hydroxyl group that may contribute to its pharmacological properties.

Pharmacological Effects

Research indicates that compounds similar to ammonium diethyl can exhibit various pharmacological effects, including:

- Antioxidant Activity : Compounds with thiophene moieties have shown potential as antioxidants, which can mitigate oxidative stress in biological systems .

- Enzyme Inhibition : Notably, related compounds have been reported to inhibit the enzyme carnitine acyltransferase 1 (CAT-1), which plays a crucial role in fatty acid metabolism. This inhibition can be beneficial in preventing ischemic tissue injury during myocardial infarction .

- Antimicrobial Properties : Some derivatives of ammonium compounds have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Case Studies

Several studies have highlighted the biological activity of similar ammonium compounds:

- Study on Hydroxy-Phenyl-Ammonium Compounds : A study published in Pharmazie explored the conformational structure and biological activity of hydroxy-phenyl-ammonium compounds. The findings indicated that specific conformations correlate with enhanced biological activity, suggesting that the structural arrangement significantly impacts efficacy .

- Patent Analysis : Research outlined in US Patent 5,344,843 discusses the use of thiophene-based compounds in preventing cardiac injury by inhibiting CAT-1. This highlights the therapeutic potential of such compounds in cardioprotection during ischemic events .

Research Findings

The following table summarizes key findings from various studies regarding the biological activity of ammonium diethyl and related compounds:

| Study/Source | Biological Activity | Key Findings |

|---|---|---|

| Hofmann et al., 1986 | Antioxidant Activity | Hydroxy-phenyl-ammonium compounds show significant antioxidant properties. |

| US Patent 5,344,843 | Enzyme Inhibition | Inhibition of CAT-1 leads to reduced infarct size and improved cardiac function. |

| PubChem Database | Antimicrobial Properties | Related compounds exhibit activity against multiple bacterial strains. |

Properties

CAS No. |

26058-58-2 |

|---|---|

Molecular Formula |

C19H27BrN2O2S |

Molecular Weight |

427.4 g/mol |

IUPAC Name |

diethyl-[2-[(2-hydroxy-2-phenyl-2-thiophen-2-ylacetyl)amino]ethyl]-methylazanium;bromide |

InChI |

InChI=1S/C19H26N2O2S.BrH/c1-4-21(3,5-2)14-13-20-18(22)19(23,17-12-9-15-24-17)16-10-7-6-8-11-16;/h6-12,15,23H,4-5,13-14H2,1-3H3;1H |

InChI Key |

IVAUISLBFCUDQN-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+](C)(CC)CCNC(=O)C(C1=CC=CC=C1)(C2=CC=CS2)O.[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.